molecular formula C9H9ClN2O2S B11726944 Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]- CAS No. 62390-81-2

Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]-

Cat. No.: B11726944
CAS No.: 62390-81-2
M. Wt: 244.70 g/mol
InChI Key: APLMSJFVMLWSPR-UHFFFAOYSA-N
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Description

Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]- is an organic compound with a complex structure It is characterized by the presence of a benzenamine core substituted with a chlorine atom at the 4-position and an N-[1-(methylthio)-2-nitroethenyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]- typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functional group modifications. The process is optimized to maximize efficiency and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylthio group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]- is unique due to the presence of both nitro and methylthio groups, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields .

Properties

IUPAC Name

4-chloro-N-(1-methylsulfanyl-2-nitroethenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2S/c1-15-9(6-12(13)14)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLMSJFVMLWSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C[N+](=O)[O-])NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363039
Record name Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62390-81-2
Record name 4-Chloro-N-[1-(methylthio)-2-nitroethenyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62390-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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